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carboxamide

CAS No.: 2125-92-0

Cat. No.: B1586916

Get Quote

Abstract
The pyridazinone scaffold is a privileged structure in medicinal chemistry, central to the

development of PDE inhibitors, COX-2 inhibitors, and novel anticancer agents. However, this

planar, nitrogen-rich heterocycle often exhibits poor aqueous solubility and rapid oxidative

metabolism, leading to high attrition rates in early discovery. This Application Note provides a

streamlined, self-validating workflow for assessing the Absorption, Distribution, Metabolism,

and Excretion (ADME) properties of novel pyridazinone ligands. We detail a tiered approach

combining in silico prediction with high-throughput in vitro assays (Kinetic Solubility, PAMPA,

and Microsomal Stability) to rapidly filter and optimize lead candidates.

The Pyridazinone Challenge: Structural Context
Pyridazin-3(2H)-ones possess a polar amide-like fragment embedded in an aromatic ring.[1]

While this facilitates hydrogen bonding with target proteins (e.g., PDE3/4, COX-2), it also

introduces specific ADME liabilities:[1]

Solubility: The planar nature of the ring encourages strong
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-

stacking, often resulting in high crystal lattice energy and poor aqueous solubility [1].

Metabolism: The C-4 and C-5 positions are electronically susceptible to oxidative attack, and

N-alkylation sites are frequent targets for N-dealkylation by CYP450 enzymes [2].[1]

To address these, we employ a "Fail Early, Fail Cheap" workflow.

Workflow Visualization
The following diagram outlines the critical path for decision-making.
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Figure 1: Integrated ADME screening cascade for pyridazinone derivatives.

Phase I: In Silico Profiling
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Before synthesis, candidates must be profiled to predict "drug-likeness."[1] For pyridazinones,

we utilize the SwissADME platform due to its robust handling of heteroaromatic systems [3].

Protocol
Input: Convert chemical structures to SMILES strings.

Platform: Access .[1][2][3]

Key Parameters to Analyze:

Lipophilicity (Consensus LogP): Pyridazinones with LogP > 4.0 often fail solubility screens.

BOILED-Egg Model: Visualizes passive gastrointestinal absorption (HIA) vs. blood-brain

barrier (BBB) permeation.[1]

CYP Inhibition: Check specifically for CYP1A2 and CYP3A4 inhibition, as the nitrogen-rich

ring can act as a reversible inhibitor, causing drug-drug interactions (DDI) [3].[1]

Phase II: In Vitro Experimental Protocols[4]
Protocol A: High-Throughput Kinetic Solubility
Rationale: Pyridazinones are prone to precipitation in aqueous buffers.[1] Kinetic solubility

measures the compound's ability to stay in solution when diluted from a DMSO stock,

mimicking the conditions in biological assays.

Materials:

Phosphate Buffer Saline (PBS), pH 7.4.

Nephelometer or UV-Vis Plate Reader.[1]

Control: Amiodarone (Low solubility), Diclofenac (High solubility).[1]

Step-by-Step:

Stock Prep: Prepare a 10 mM stock solution of the test pyridazinone in 100% DMSO.
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Dilution: Spatially distribute 196 µL of PBS (pH 7.4) into a 96-well clear-bottom plate.

Spike: Add 4 µL of the DMSO stock to the buffer (Final concentration: 200 µM, 2% DMSO).

Incubation: Shake at 600 rpm for 90 minutes at room temperature (25°C).

Readout: Measure absorbance at 620 nm (turbidity) or use laser nephelometry.

Validation:

Pass: Absorbance < 0.005 OD (indicates no precipitation).[1]

Fail: Visible precipitate or high OD.[1]

Calculation: Compare against a standard curve of the compound in 100% DMSO

(theoretical 100% solubility).

Protocol B: PAMPA-GIT (Permeability)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive

transcellular absorption.[1][4][5] Pyridazinones generally permeate well unless substituted with

highly polar groups (e.g., sulfonamides) [4].

Materials:

PAMPA "Sandwich" Plate system (Donor top plate, Acceptor bottom plate).[1]

Artificial Lipid: 2% solution of Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.[1]

Acceptor Sink Buffer: pH 7.4 buffer with chemical scavenger (to maintain sink conditions).[1]

Step-by-Step:

Membrane Coating: Carefully apply 5 µL of the Lipid/Dodecane solution to the porous

membrane of the Donor plate. Wait 5 mins for solvent evaporation.

Donor Preparation: Dilute 10 mM DMSO stock to 50 µM in PBS (pH 6.5 to mimic upper

intestine). Add 150 µL to Donor wells.
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Acceptor Preparation: Add 300 µL of Acceptor Sink Buffer (pH 7.4) to the bottom plate.

Assembly: Place the Donor plate on top of the Acceptor plate to form the "sandwich."

Incubation: Incubate for 4 hours at 25°C in a humidity chamber (prevents evaporation).

Analysis: Disassemble and quantify compound concentration in both Donor and Acceptor

compartments using UV-Vis or LC-MS/MS.

Calculation:

Where

= filter area,

= time.[1]

Protocol C: Microsomal Metabolic Stability
Rationale: This is the critical filter for pyridazinones. The ring system is stable, but substituents

(aryl rings, alkyl chains) are metabolic soft spots. We use Human Liver Microsomes (HLM)

fortified with NADPH [5].[1]

Materials:

Human Liver Microsomes (20 mg/mL protein conc).[1]

NADPH Regenerating System (Solution A and B).[1]

Stop Solution: Cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Workflow Diagram:
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Figure 2: Step-by-step microsomal stability workflow.[1]

Step-by-Step:

Reaction Mix: Prepare a master mix containing microsomes (0.5 mg/mL final) and test

compound (1 µM final) in Phosphate Buffer (100 mM, pH 7.4).

Note: Using 1 µM concentration ensures linear kinetics (Michaelis-Menten conditions).[1]

Pre-incubation: Warm the mixture at 37°C for 5 minutes.

Initiation: Add NADPH (1 mM final) to start the reaction.[1] Include a "No NADPH" control to

check for chemical instability.

Sampling: At

minutes, remove 50 µL aliquots.

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing

Internal Standard. Vortex vigorously.

Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

Quantification: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Interpretation:

High Clearance:

min. Indicates rapid metabolism (likely N-dealkylation or aromatic hydroxylation).[1]

Stable:

min. Ideal for lead progression.

Results Interpretation & Lead Optimization
When analyzing data for pyridazinone ligands, use the following heuristic to guide chemical

modification:
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Observation Likely Structural Cause Optimization Strategy

Low Solubility
Planar stacking; High LogP;

Lack of ionizable centers.

Introduce

character (e.g., replace phenyl

with cyclohexyl).[1] Add

solubilizing tails (morpholine,

piperazine) to the N-2 position

[1].[1]

Low Permeability
High TPSA (>140 Å²);

Excessive H-bond donors.

Mask polar NH groups (N-

methylation).[1] Replace amide

with bioisostere.

High Clearance
Electron-rich aromatic rings;

Labile N-alkyl groups.

Block metabolic "soft spots"

with Fluorine or Chlorine.[1]

Replace labile methyl groups

with cyclopropyl or deuterated

analogs (

) [5].[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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